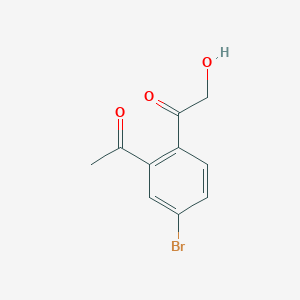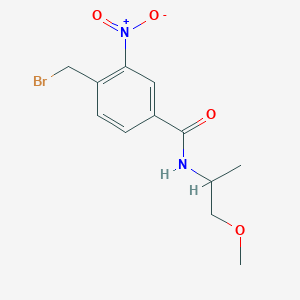
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a bromomethyl group, a methoxypropan-2-yl group, and a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The bromomethyl group is introduced through a bromination reaction, while the methoxypropan-2-yl group is added via an alkylation reaction. The nitro group is usually introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide.
Reduction: Formation of 4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- (4-bromophenyl)methylamine
- 1-(4-bromophenyl)ethylamine
- 2-(4-Bromophenyl)ethylamine
Uniqueness
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is unique due to the presence of both a bromomethyl group and a nitro group on the benzamide structure
特性
CAS番号 |
651026-67-4 |
|---|---|
分子式 |
C12H15BrN2O4 |
分子量 |
331.16 g/mol |
IUPAC名 |
4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H15BrN2O4/c1-8(7-19-2)14-12(16)9-3-4-10(6-13)11(5-9)15(17)18/h3-5,8H,6-7H2,1-2H3,(H,14,16) |
InChIキー |
LFTNXWSEQWHXAI-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


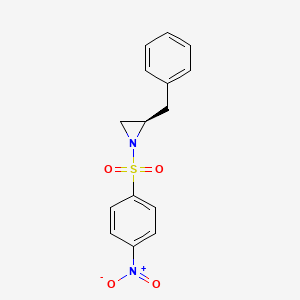
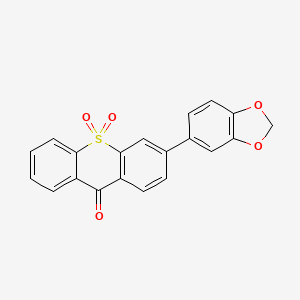
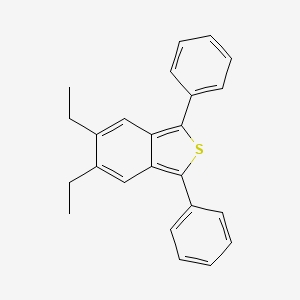
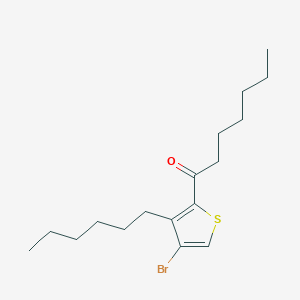
methanone](/img/structure/B12604282.png)
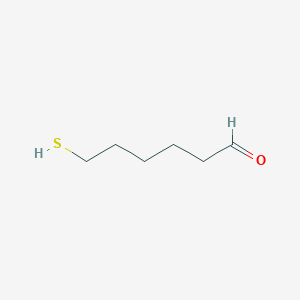
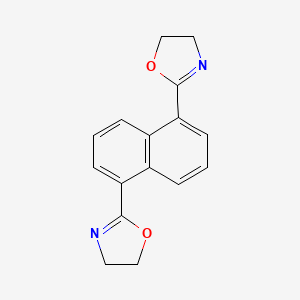
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)

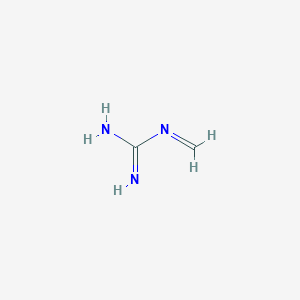
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
